molecular formula C11H9NO2 B6413555 2-(3-Hydroxyphenyl)pyridin-4(1H)-one CAS No. 1261942-82-8

2-(3-Hydroxyphenyl)pyridin-4(1H)-one

Cat. No.: B6413555
CAS No.: 1261942-82-8
M. Wt: 187.19 g/mol
InChI Key: UXGSLNBDUVCTES-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)pyridin-4(1H)-one is a chemical compound based on the 3-hydroxypyridin-4-one scaffold, a structure recognized in scientific literature for its diverse biological activities and significant research potential. This compound is offered exclusively for use in non-clinical laboratory research. Key Research Applications and Value: Analgesic and Anti-inflammatory Research: Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant analgesic effects in animal models. Research suggests their mechanism of action may be linked to their iron-chelating properties, which can inhibit key enzymes in the inflammatory process, such as cyclooxygenase and lipooxygenase, potentially reducing the synthesis of pro-inflammatory prostanoids . Anti-biofilm and Anti-virulence Agent: This chemical class has shown promise in investigating new strategies against bacterial pathogens like Pseudomonas aeruginosa . Compounds featuring the 3-hydroxypyridin-4-one core can inhibit biofilm formation and suppress the production of virulence factors such as elastases and pyocyanin by interfering with bacterial quorum-sensing systems . These properties make them valuable tools for studying antibiotic resistance and potentiating the effects of conventional antibiotics . Oncology and Epigenetics Research: The 3-hydroxypyridin-4-one scaffold is also being explored in cancer research. Related compounds are investigated as inhibitors of iron-dependent histone lysine demethylases (KDMs), such as KDM5A and KDM5B, which are often overexpressed in various cancers . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12-11/h1-7,13H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGSLNBDUVCTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692410
Record name 2-(3-Hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-82-8
Record name 2-(3-Hydroxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)pyridin-4(1H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 4-pyridone under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. Catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-(3-oxophenyl)pyridin-4(1H)-one.

    Reduction: Formation of 2-(3-hydroxyphenyl)pyridin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Hydroxyphenyl)pyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical processes.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 2-position of the pyridinone ring critically determines the compound’s behavior. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
2-(3-Hydroxyphenyl)pyridin-4(1H)-one C11H9NO2 203.20 3-hydroxyphenyl at C2 Chelation, enzyme inhibition -
1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one C11H8ClNO2 221.64 3-chlorophenyl at N1, 3-OH Potential bioactivity modulation
5-Hydroxy-2-(phenylimino)methylpyridin-4(1H)-one C12H10N2O2 214.22 5-OH, imino-phenyl at C2 Tyrosinase inhibition (IC50: ~10 µM)
2-(Hydroxymethyl)pyridin-4(1H)-one C6H7NO2 125.13 Hydroxymethyl at C2 Simpler structure, solubility
1-(Biphenyl-3-yl)-3-hydroxypyridin-4(1H)-one C17H13NO2 263.29 Biphenyl at N1, 3-OH Enhanced lipophilicity

Key Observations :

  • Chlorophenyl vs.
  • Imino vs. Hydroxyphenyl: The imino group in 5-hydroxy-2-(phenylimino)methylpyridin-4(1H)-one introduces a Schiff base structure, which is critical for tyrosinase inhibition via copper chelation .
  • Biphenyl Extension : The biphenyl group in 1-(biphenyl-3-yl)-3-hydroxypyridin-4(1H)-one significantly increases molecular weight (263.29 vs. 203.20), likely improving binding affinity in hydrophobic pockets .

Physicochemical Properties

  • Melting Points : Derivatives with halogen substituents (e.g., Cl in ) exhibit higher melting points (e.g., 237–238°C for IVa in ) due to stronger intermolecular forces .
  • Solubility : Hydroxymethyl derivatives (e.g., ) show improved water solubility compared to aryl-substituted analogs .

Spectral Data and Structural Confirmation

  • IR Spectroscopy : Hydroxyl groups show broad peaks at ~3300 cm⁻¹. Aromatic C=C stretches appear at 1600–1450 cm⁻¹ .
  • 1H NMR: Aromatic protons in the 3-hydroxyphenyl group resonate at δ 6.8–7.5 ppm, while the pyridinone C6-H appears as a singlet near δ 6.2–6.4 ppm .

Q & A

[Basic] What are the established synthetic routes for 2-(3-Hydroxyphenyl)pyridin-4(1H)-one, and how can purity be optimized?

Answer:
The synthesis typically involves condensation reactions between substituted pyridine precursors and phenolic derivatives. A common method includes:

  • Step 1: Reacting 3-hydroxyphenylboronic acid with a pyridinone intermediate under Suzuki-Miyaura coupling conditions (Pd catalysis, aqueous base, and inert atmosphere) .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
  • Purity Optimization: Recrystallization from ethanol or acetonitrile improves crystallinity, while HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) confirms >95% purity .

[Basic] Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent positions and confirm hydroxyl group presence (e.g., broad peak at δ 9.8–10.2 ppm for phenolic -OH) .
  • Mass Spectrometry: High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H]+^+ at m/z 216.0762 for C11_{11}H9_9NO2_2) .
  • X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks. Use synchrotron radiation for high-resolution data (<1.0 Å) .

[Advanced] How can researchers address contradictions in spectroscopic data during structural validation?

Answer:
Discrepancies (e.g., unexpected 1^1H NMR splitting or MS fragmentation patterns) may arise from tautomerism or impurities. Strategies include:

  • Dynamic NMR: Variable-temperature experiments to detect tautomeric equilibria (e.g., keto-enol shifts in pyridinones) .
  • DFT Calculations: Compare experimental IR/Raman spectra with computational models (B3LYP/6-31G* basis set) to validate electronic structures .
  • Multi-technique Cross-validation: Combine X-ray (SHELXL refinement) with solid-state NMR to resolve ambiguities .

[Advanced] What strategies optimize reaction yields in multi-step syntheses of derivatives?

Answer:

  • Solvent Effects: Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions to enhance reactivity .
  • Catalyst Screening: Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for coupling reactions; optimize ligand-to-metal ratios to suppress side products .
  • Microwave-assisted Synthesis: Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >80% yield .

[Advanced] How does the hydroxyl group’s position influence biological activity, and what assays validate this?

Answer:
The 3-hydroxyphenyl moiety enhances hydrogen bonding with targets (e.g., enzymes or receptors). Methodological approaches include:

  • Docking Studies: AutoDock Vina simulates binding to tyrosine kinases or GPCRs, correlating with IC50_{50} values from enzymatic assays .
  • SAR Analysis: Compare 3-hydroxy vs. 4-hydroxy analogs in cell-based assays (e.g., anti-inflammatory activity via COX-2 inhibition) .
  • Metabolic Stability: LC-MS/MS monitors hepatic microsomal degradation to assess pharmacokinetic profiles .

[Advanced] How can researchers resolve challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent Screening: Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) to induce slow crystal growth .
  • Additive Screening: Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice interactions .
  • Twinned Data Correction: SHELXL’s TWIN/BASF commands refine twinned crystals, improving R-factor convergence (<0.05) .

[Basic] What are the key stability considerations for storage and handling?

Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the phenolic group .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrate formation, which alters solubility .
  • pH Stability: Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent ring-opening or tautomerization .

[Advanced] How do electronic effects of substituents impact redox behavior in electrochemical studies?

Answer:

  • Cyclic Voltammetry: The hydroxyl group shifts oxidation potentials (e.g., Epa_{pa} ~0.65 V vs. Ag/AgCl) due to electron donation.
  • DFT-derived HOMO/LUMO: Correlate with experimental CV to predict sites of electrophilic attack .
  • Electrocatalytic Applications: Assess as a ligand in metal complexes for CO2_2 reduction (e.g., Faradaic efficiency >90% in DMF/water) .

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